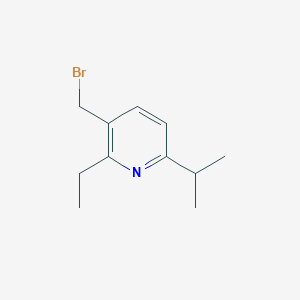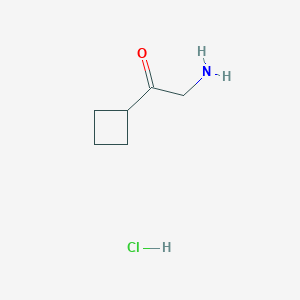
3-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)propanoic acid
Übersicht
Beschreibung
The compound “3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid” is similar to the one you asked about . It has a molecular weight of 204.23 and its IUPAC name is 3-amino-N-(tert-butoxycarbonyl)alanine . It’s a solid substance that should be stored in a dark place, in an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of a compound similar to yours, “3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid”, has been analyzed . Its molecular formula is C8H16N2O4 and its monoisotopic mass is 204.111008 Da .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been computed by PubChem .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid”, have been analyzed . It has a molecular weight of 233.26 g/mol, and its exact mass and monoisotopic mass are both 233.12632271 g/mol . It’s a solid substance and should be stored sealed in dry conditions at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
- An improved synthesis method for related compounds has been developed, utilizing a modified Pictet-Spengler reaction to achieve high yields and enantiomeric excesses (Liu et al., 2008).
tert-Butoxycarbonylation Reagent Development
- The compound has been used in the development of novel tert-butoxycarbonylation reagents for substrates like phenols and aromatic amines, offering high yield and chemoselectivity under mild conditions (Saito et al., 2006); (Ouchi et al., 2002).
Synthesis of Tetrahydroquinolines
- The compound has facilitated the synthesis of N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines through a directed lithiation reaction, providing a versatile approach for quinoline ring nucleus synthesis (Reed et al., 1988).
Enantioselective Synthesis
- Enantioselective synthesis of neuroexcitants has been achieved using derivatives of this compound, demonstrating high enantiomeric excess and overall yield (Pajouhesh et al., 2000).
Catalyst Development
- The compound has been used in the preparation of chiral catalysts for asymmetric reactions, showing potential in synthetic chemistry applications (Yamashita et al., 1983).
Synthesis of Isoquinoline Derivatives
- The compound aids in synthesizing isoquinoline derivatives, indicating its importance in the synthesis of complex organic molecules (Clark et al., 1991); (Li et al., 2013).
Coordination Compound Synthesis
- The compound has been used to synthesize coordination compounds with metals, which were tested for catalytic activities (Jansa et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Future research directions could involve the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butoxycarbonyl-protected amino acids . These could potentially be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Eigenschaften
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-8-13-10-12(5-7-15(19)20)4-6-14(13)11-18/h4,6,10H,5,7-9,11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFKMYMYWLUMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1382597.png)
![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382599.png)
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)


![2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1382606.png)
![5-Azaspiro[2.3]hexane trifluoroacetate](/img/structure/B1382607.png)



![6-Azaspiro[3.4]octane-2,5-dione](/img/structure/B1382612.png)

![4-[3-(Benzyloxy)-4-nitrophenyl]morpholine](/img/structure/B1382617.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride](/img/structure/B1382618.png)